N-ethyl-2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride
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Overview
Description
N-ethyl-2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenoxyethanamines. These compounds are characterized by the presence of an ethanamine group attached to a phenoxy group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride typically involves the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 2,4,6-trimethylphenol with an appropriate alkylating agent to form the phenoxy group.
Attachment of the Ethanamine Group: The phenoxy compound is then reacted with an ethylamine derivative under controlled conditions to form the ethanamine group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially at the phenoxy group, resulting in the formation of reduced phenoxy derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced phenoxy derivatives.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
- Used in the development of bioactive compounds for research purposes.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacological properties and effects on various biological pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-methyl-2-(2,4,6-trimethylphenoxy)ethanamine
- N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine
Comparison:
- N-ethyl-2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical properties and biological activity.
- N-methyl-2-(2,4,6-trimethylphenoxy)ethanamine and N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine differ in the number and type of alkyl groups attached to the nitrogen atom, which can affect their reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-ethyl-2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-14-6-7-15-13-11(3)8-10(2)9-12(13)4;/h8-9,14H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQXPIIADZCBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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